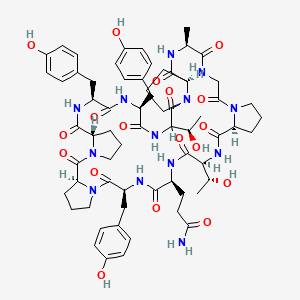

Cycloleonurinin

Description

Structure

2D Structure

Properties

CAS No. |

135447-56-2 |

|---|---|

Molecular Formula |

C65H85N13O18 |

Molecular Weight |

1336.4 g/mol |

IUPAC Name |

3-[(3S,9S,12S,15S,18S,27S,30S,39S,42S,45S)-15,36-bis[(1R)-1-hydroxyethyl]-9,39,42-tris[(4-hydroxyphenyl)methyl]-27-methyl-2,8,11,14,17,23,26,29,35,38,41,44-dodecaoxo-1,7,10,13,16,22,25,28,34,37,40,43-dodecazapentacyclo[43.3.0.03,7.018,22.030,34]octatetracontan-12-yl]propanamide |

InChI |

InChI=1S/C65H85N13O18/c1-34-55(86)67-33-52(85)75-26-4-8-47(75)61(92)73-53(35(2)79)62(93)69-43(24-25-51(66)84)56(87)72-46(32-39-16-22-42(83)23-17-39)63(94)78-29-7-11-50(78)64(95)76-27-5-10-49(76)60(91)71-44(30-37-12-18-40(81)19-13-37)57(88)70-45(31-38-14-20-41(82)21-15-38)58(89)74-54(36(3)80)65(96)77-28-6-9-48(77)59(90)68-34/h12-23,34-36,43-50,53-54,79-83H,4-11,24-33H2,1-3H3,(H2,66,84)(H,67,86)(H,68,90)(H,69,93)(H,70,88)(H,71,91)(H,72,87)(H,73,92)(H,74,89)/t34-,35+,36+,43-,44-,45-,46-,47-,48-,49-,50-,53-,54?/m0/s1 |

InChI Key |

KGOVKRHETJWBCR-RBJHRMQTSA-N |

Isomeric SMILES |

C[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N5CCC[C@H]5C(=O)N1)[C@@H](C)O)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CC8=CC=C(C=C8)O)CCC(=O)N)[C@@H](C)O |

Canonical SMILES |

CC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)N1)C(C)O)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CC8=CC=C(C=C8)O)CCC(=O)N)C(C)O |

Origin of Product |

United States |

Advanced Methodologies for Cycloleonurinin Biosynthesis Elucidation

Investigation of Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Pathways

RiPPs are a major class of natural products synthesized by ribosomes as precursor peptides, which then undergo extensive enzymatic modifications to yield the final bioactive molecule. wikipedia.orgmdpi.commdpi.com This biosynthetic strategy is common across bacteria, fungi, and plants. nih.govwikipedia.org For plant-derived cyclic peptides like Cycloleonurinin, the RiPP pathway is the established mechanism of production. nih.govmdpi.com

The foundational step in RiPP biosynthesis is the ribosomal production of a precursor peptide from a genetically encoded template. mdpi.commdpi.com This precursor is typically composed of a leader peptide and a core peptide, and sometimes a follower or recognition sequence. nih.govwikipedia.org The core peptide is the segment that is ultimately modified to become the final natural product, while the leader peptide acts as a recognition motif, guiding the biosynthetic enzymes to the correct substrate. wikipedia.orgmdpi.com

The identification of the specific precursor peptide gene for this compound would involve a combination of genomic and proteomic techniques. Initially, genome mining of the source organism, Leonurus japonicus (Chinese motherwort), would be performed to search for potential precursor genes. dntb.gov.ua These genes often encode short open reading frames with sequences corresponding to the amino acid composition of this compound.

Once candidate genes are identified, proteomic methods are employed for confirmation. Peptide mapping, which involves enzymatic digestion of total protein extracts followed by mass spectrometry (MS), can identify the precursor peptide. creative-proteomics.com Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are used to sequence the peptides, allowing for a direct match between the experimental mass spectra and theoretical spectra generated from the candidate gene sequences. creative-proteomics.comgithub.io

Following modification, the precursor peptide undergoes proteolytic processing where enzymes recognize specific sites, often flanking the core peptide, to cleave off the leader and follower peptides, releasing the mature, cyclized peptide. researchgate.netmdpi.com

The transformation from a linear core peptide to the complex cyclic structure of this compound requires a series of post-translational modifications (PTMs) catalyzed by specific enzymes. mdpi.comnih.gov The most critical modification is macrocyclization, which forms the peptide's characteristic ring structure. In RiPP pathways, this is an enzyme-catalyzed event. nih.govescholarship.org

The enzymes responsible for these modifications, known as tailoring enzymes, are encoded in a biosynthetic gene cluster (BGC), often located near the precursor peptide gene in the genome. nih.govfrontiersin.org The elucidation of these enzymatic mechanisms involves:

Heterologous Expression: Candidate enzyme-encoding genes from the identified BGC are expressed in a host organism, such as Escherichia coli. mdpi.com

In Vitro Reconstitution: The purified enzymes are combined with the synthetically produced precursor peptide to confirm their specific function, such as cyclization or other modifications, in a controlled environment. anr.fr

Structural Biology: Determining the three-dimensional structure of the tailoring enzymes can provide insights into their catalytic mechanism and substrate specificity.

For this compound, a specific cyclase enzyme is hypothesized to catalyze the head-to-tail ligation of the linear precursor. This process is distinct from spontaneous chemical cyclization and ensures high fidelity and yield. nih.govnih.gov The mechanism may involve the enzyme activating the C-terminus of the peptide, followed by a nucleophilic attack from the N-terminal amino group to form the cyclic amide bond.

While the RiPP pathway is the likely origin of this compound, it is informative to compare it with the other major route for peptide biosynthesis: Non-Ribosomal Peptide Synthetase (NRPS) systems. mdpi.com NRPSs are large, modular enzyme complexes that act as assembly lines to synthesize peptides without a direct mRNA template. researchgate.netnih.govichemc.ac.lk This contrasts sharply with the ribosome-dependent synthesis of RiPPs.

The key differences between these two systems are fundamental to understanding peptide biosynthesis.

| Feature | Ribosomally Synthesized (RiPPs) | Non-Ribosomal Peptide Synthetases (NRPSs) |

| Template | mRNA | Protein (the NRPS enzyme itself) ichemc.ac.lk |

| Synthesis Machinery | Ribosome | Large, multi-modular enzyme complex nih.gov |

| Monomers | Primarily the 20 proteinogenic amino acids | Proteinogenic and non-proteinogenic amino acids, fatty acids, and other precursors researchgate.netnih.gov |

| Modifications | Post-translational (after peptide synthesis) wikipedia.orgmdpi.com | Co-translational (during peptide elongation) researchgate.net |

| Genetic Signature | Small gene for precursor peptide + genes for modifying enzymes mdpi.com | Large gene cluster encoding the modular synthetase rsc.org |

| Example Products | Lanthipeptides, Lasso peptides, Cyclotides | Penicillin, Vancomycin, Cyclosporin (B1163) A mdpi.comnih.gov |

The modular nature of NRPSs allows for immense structural diversity, but the biosynthetic gene clusters are typically very large. rsc.org In contrast, RiPP pathways are more genetically compact. Given that this compound is a homodetic cyclic peptide from a plant source, the RiPP pathway is the more probable biosynthetic route. nih.gov

Enzymatic Mechanisms of Post-Translational Modification and Cyclization

Bioinformatic and Genetic Approaches to Pathway Discovery

Modern natural product discovery is heavily reliant on bioinformatic and genetic tools to identify and characterize biosynthetic pathways. mdpi.comfrontiersin.org These approaches accelerate the process of linking a molecule like this compound to its corresponding genes.

The general workflow involves:

Genome Mining: The genome of the producing organism is sequenced and analyzed with specialized bioinformatics software. Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BAGEL are used to predict the locations of Biosynthetic Gene Clusters (BGCs). frontiersin.org These tools identify hallmark genes, such as those for precursor peptides and tailoring enzymes.

Comparative Genomics: The genome of the producing organism can be compared to those of closely related non-producing species. frontiersin.org Genes and gene clusters that are unique to the producer are prioritized as strong candidates for the biosynthesis of the compound of interest. Platforms like EDGAR facilitate such comparative analyses. frontiersin.org

Functional Genetics: Once a candidate BGC is identified, its role in biosynthesis is confirmed using genetic techniques. nih.govfrontiersin.org This can involve:

Gene Knockout: Disrupting a key gene (e.g., the precursor or cyclase gene) in the BGC should abolish the production of this compound.

Heterologous Expression: The entire candidate BGC is cloned and expressed in a genetically tractable host organism, which should then gain the ability to produce the compound. frontiersin.org

Below is a table of representative bioinformatic tools used in pathway discovery.

| Tool/Database | Function | Relevance to this compound |

| antiSMASH | Identifies and annotates secondary metabolite biosynthetic gene clusters in genomic data. frontiersin.org | Primary tool to locate the putative RiPP gene cluster for this compound. |

| DAVID/KEGG | Provides functional annotation and pathway analysis for lists of genes. nih.gov | To understand the biological context and potential regulatory networks of the identified BGC. |

| BLAST | Compares nucleotide or protein sequences to sequence databases to find homologous genes. | To identify the function of unknown enzymes in the BGC by comparing them to known enzymes. |

| STITCH/BIND | Databases of known and predicted chemical-protein and protein-protein interactions. bio.toolsbio.tools | To predict potential interactions between the precursor peptide and its modifying enzymes. |

By integrating these advanced bioinformatic and genetic methodologies, researchers can systematically and efficiently elucidate the complete biosynthetic pathway of this compound, from the initial precursor gene to the final, biologically active cyclic peptide.

Sophisticated Strategies for Isolation and Purification of Cycloleonurinin

Advanced Extraction and Enrichment Techniques from Natural Sources

The initial step in isolating Cycloleonurinin involves its extraction from the natural source, often a plant matrix. ijresm.com Modern extraction techniques offer significant advantages over traditional methods like maceration or Soxhlet extraction, including improved efficiency, reduced solvent consumption, and shorter extraction times. nih.gov Advanced methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE) are increasingly employed. ipp.pta-z.lu These techniques utilize physical forces like ultrasonic waves, microwaves, or the unique properties of supercritical fluids to enhance the disruption of cell walls and the dissolution of the target compound. nih.govipp.pta-z.lu

The selection of an appropriate extraction method and solvent is critical and depends on the physicochemical properties of this compound, such as its polarity and thermal stability. frontiersin.orgresearchgate.net For instance, SFE using supercritical carbon dioxide (scCO₂) is advantageous for its selectivity and the ease of solvent removal. mdpi.com The efficiency of these advanced extraction techniques is influenced by several parameters, including temperature, pressure, solvent type, and extraction time, which must be optimized to maximize the yield of this compound. ipp.pta-z.lu

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes enrichment to increase the concentration of this compound. hilarispublisher.com This is often achieved through liquid-liquid partitioning or solid-phase extraction (SPE). hilarispublisher.com SPE, a form of adsorption chromatography, is particularly effective in selectively retaining the target compound on a solid sorbent while other matrix components are washed away. hilarispublisher.com

Chromatographic Separation Methodologies for Complex Biological Matrices

Chromatography is the cornerstone of purification for complex biological mixtures, separating components based on their differential distribution between a stationary phase and a mobile phase. taylorandfrancis.combnmv.ac.in A variety of chromatographic techniques are employed in a sequential manner to achieve the high purity of this compound required for detailed analysis. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, quantification, and purification of natural products. hilarispublisher.com It offers high resolution and sensitivity. hilarispublisher.com For the purification of this compound, reversed-phase HPLC (RP-HPLC) is a common choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov

The separation in HPLC is based on the differential partitioning of the sample components between the stationary and mobile phases. iyte.edu.tr By carefully selecting the column and optimizing the mobile phase composition (often a gradient of solvents like acetonitrile (B52724) and water), a high degree of separation can be achieved. nih.govnih.gov The use of a suitable detector, such as a UV-Vis or a photodiode array (PDA) detector, allows for the monitoring and collection of the fraction containing this compound. arikesi.or.id Isocratic elution, where the mobile phase composition remains constant, can also be employed. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Purification

| Parameter | Typical Setting | Purpose |

| Column | C18, 5 µm particle size | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences separation time and resolution. |

| Detection | UV at 210 nm | Monitors the effluent for the presence of this compound based on its UV absorbance. |

| Injection Volume | 10-100 µL | The amount of sample introduced into the system for separation. |

This table is for illustrative purposes and specific conditions may vary based on the research.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. bioxpedia.comnih.gov While primarily an analytical tool, its principles are invaluable for guiding and optimizing the purification process. LC-MS/MS can be used to identify the presence and purity of this compound in various fractions collected during the purification process. phenomenex.comwaters.com

The mass spectrometer provides information about the molecular weight of the eluting compounds, and tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns. nih.gov This high degree of specificity allows for the unambiguous identification of this compound even in complex mixtures, ensuring that the correct fractions are collected and processed further. nih.gov The sensitivity of LC-MS/MS also allows for the detection of very low concentrations of the compound. bioxpedia.com

Adsorption chromatography is a fundamental separation technique where the components of a mixture are separated based on their differential adsorption to the surface of a solid stationary phase. chromtech.comtestbook.com The separation occurs due to the varying affinities of the compounds for the adsorbent surface. chromtech.com Molecules with a higher affinity for the stationary phase will move more slowly through the column, while those with a lower affinity will move faster with the mobile phase, leading to separation. medwinpublishers.com

Common adsorbents used in adsorption chromatography include silica (B1680970) gel and alumina. medwinpublishers.com The choice of adsorbent and the mobile phase (eluent) is crucial for effective separation. testbook.com Column chromatography is a classic form of adsorption chromatography used for preparative-scale purification of natural products. hilarispublisher.com In the context of this compound purification, a crude or partially purified extract is loaded onto a column packed with an adsorbent like silica gel. medwinpublishers.com A solvent or a gradient of solvents is then passed through the column to elute the separated compounds. hilarispublisher.com

Table 2: Common Adsorbents in Adsorption Chromatography

| Adsorbent | Properties | Applications in Natural Product Purification |

| Silica Gel | Polar, slightly acidic surface with silanol (B1196071) groups. | Separation of a wide range of compounds, from nonpolar to moderately polar. |

| Alumina | Can be acidic, neutral, or basic depending on preparation. | Useful for separating basic compounds and for specific applications where silica gel is not suitable. medwinpublishers.com |

| D101 Macroporous Adsorption Resin | Nonpolar, used for preliminary purification of extracts. mdpi.com | Enrichment of less polar compounds from aqueous extracts. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Resolution and Specificity

Complementary Purification Techniques

While chromatography is the primary tool for purification, other techniques can be used in conjunction to achieve the desired level of purity for this compound. ijresm.com Techniques like crystallization can be employed if the isolated compound is in a sufficiently pure and concentrated form. Crystallization relies on the principle of differential solubility of the compound and impurities in a given solvent system.

Furthermore, techniques like preparative thin-layer chromatography (TLC) can be used for small-scale purification or to quickly assess the purity of fractions obtained from column chromatography. bnmv.ac.in In some cases, a sequence of different chromatographic methods, such as a combination of adsorption chromatography followed by reversed-phase HPLC, is necessary to remove closely related impurities and obtain highly pure this compound. frontiersin.org The use of bioassay-guided fractionation, where the biological activity of the fractions is tested at each stage, can also be a powerful strategy to guide the purification process towards the active compound. mdpi.com

In Depth Structural and Conformational Analysis of Cycloleonurinin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

The conformation of Cycloleonurinin in solution has been extensively investigated using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This powerful technique provides detailed information about the spatial arrangement of atoms within a molecule, offering insights into its dynamic structure in a liquid environment. nih.govutoronto.ca

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been employed to elucidate the solution structure of this compound. researchgate.netwikipedia.org 1D NMR provides initial information about the chemical environment of individual protons, while 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), reveal through-bond and through-space correlations between protons, respectively. libretexts.orgnih.govnptel.ac.in These correlations are essential for assembling the complete three-dimensional structure.

Key NMR data, including chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs), have been instrumental in defining the peptide's conformation. The temperature coefficients of the amide proton chemical shifts (dδ/dT) provide valuable information about the involvement of these protons in hydrogen bonding. Small dδ/dT values are indicative of protons shielded from the solvent, often due to their participation in intramolecular hydrogen bonds.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Residue | NH (δ, ppm) | dδ/dT (ppb/K) | αH (δ, ppm) |

|---|---|---|---|

| Gly¹ | 8.35 | -4.2 | 3.78, 3.60 |

| Pro² | - | - | 4.25 |

| Thr³ | 7.98 | -1.5 | 4.15 |

| Gln⁴ | 7.85 | -5.8 | 4.10 |

| Tyr⁵ | 8.15 | -5.0 | 4.40 |

| Pro⁶ | - | - | 4.35 |

| Pro⁷ | - | - | 4.30 |

| Tyr⁸ | 8.20 | -4.5 | 4.50 |

| Tyr⁹ | 8.50 | -0.8 | 4.60 |

| Thr¹⁰ | 7.60 | -1.2 | 4.20 |

| Pro¹¹ | - | - | 4.45 |

This table presents a selection of proton chemical shifts and temperature coefficients for the amide protons of this compound, which are critical for determining its solution-state conformation.

The experimental data obtained from NMR, particularly the NOE-derived interproton distances, serve as constraints for computational modeling. researchgate.net Distance geometry calculations are used to generate a set of possible three-dimensional structures that are consistent with these distance constraints. bioexcel.eu Subsequently, restrained energy minimization is performed to refine these structures, ensuring that they adhere to standard bond lengths, bond angles, and steric limitations while satisfying the experimental NMR data.

This combined approach, utilizing a large set of initial structures, has led to a well-defined backbone conformation for this compound with a low root mean square deviation (RMSD) value of 0.80 Å, indicating a high degree of conformational convergence. researchgate.net

One-Dimensional and Two-Dimensional NMR Techniques

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. intertek.comnorthwestern.edursc.org For this compound, high-resolution mass spectrometry has been employed to verify its molecular formula. Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, can provide valuable information about the amino acid sequence, further confirming the primary structure of this cyclic peptide. nih.govarxiv.org

X-ray Crystallography for Solid-State Conformation

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides a high-resolution picture of the molecule's conformation in the solid, crystalline state. nih.govjeol.comrsc.org For cyclic peptides, comparing the solution and solid-state conformations can reveal the degree of conformational flexibility. Although specific X-ray crystallographic data for this compound itself is not widely reported in the provided search results, the technique has been applied to similar cyclic peptides, such as cyclolinopeptide A, to great effect. researchgate.netacs.org In the case of cyclolinopeptide A, the solid-state conformation was found to be similar to its solution-state structure. researchgate.net The solid-state conformation of a related compound, cycloleonuripeptide D, has also been examined by X-ray diffraction. researchgate.net

Elucidation of Macrocyclic Topology and Key Structural Motifs (e.g., Beta-Turns, Hydrogen Bonds)

The detailed structural analysis of this compound has revealed a distinct macrocyclic topology characterized by specific secondary structural elements. The backbone of this compound is organized by two β-turns, which are crucial for reversing the direction of the peptide chain. researchgate.netuvm.eduiiitd.edu.in

Specifically, a βVI turn is located at the Pro⁶-Pro⁷ position, and a βI turn is found at the Pro¹¹-Ala¹² position. researchgate.net These turns are stabilized by transannular 4 → 1 backbone hydrogen bonds, a common feature of β-turns where the carbonyl oxygen of the i-th residue forms a hydrogen bond with the amide proton of the (i+3)-th residue. researchgate.netresearchgate.netduke.edu

Table 2: Key Structural Motifs in this compound

| Structural Motif | Location | Stabilizing Hydrogen Bond |

|---|---|---|

| βVI-turn | Pro⁶-Pro⁷ | Not explicitly defined in search results |

| βI-turn | Pro¹¹-Ala¹² | Ala¹²(NH) → Pro¹¹(CO) (inferred) |

| γ-turn | Tyr⁹-Pro⁷ | Tyr⁹(NH) → Pro⁷(CO) |

| γ-turn | Thr¹⁰-Tyr⁸ | Thr¹⁰(NH) → Tyr⁸(CO) |

| Other H-bond | Thr³-Tyr⁸ | Thr³(NH) → Tyr⁸(CO) |

This table summarizes the identified secondary structural motifs and the key intramolecular hydrogen bonds that stabilize the conformation of this compound.

Chemical Synthesis and Design of Cycloleonurinin Analogues

Total Synthesis Strategies for the Cycloleonurinin Core Structure

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. wikipedia.org This process is crucial for confirming the proposed structure of a newly isolated compound and for producing larger quantities than are available from the natural source. nih.gov For cyclic peptides such as this compound, synthetic strategies must address the assembly of the linear peptide chain and the subsequent challenging ring-closing step.

Key aspects of total synthesis for a cyclic peptide core include:

Linear Peptide Assembly: The linear precursor is typically built using Solid-Phase Peptide Synthesis (SPPS). This method involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. The use of protecting groups on the amino acid side chains and the N-terminus is essential to prevent unwanted side reactions.

Purification: After the linear sequence is assembled, it is cleaved from the resin and must be rigorously purified, usually by High-Performance Liquid Chromatography (HPLC), before proceeding to the cyclization step.

Stereochemical Control: Maintaining the correct three-dimensional arrangement (stereochemistry) of each amino acid is critical, as the biological activity of peptides is highly dependent on their specific shape. rsc.org

While numerous total syntheses of other complex cyclic peptides have been reported, detailing varied and innovative strategies nih.govrsc.orgrsc.org, specific literature detailing a complete total synthesis of the this compound core structure is not extensively available. However, the general principles established in the field provide a clear roadmap for how its synthesis would be approached.

Methods for Macrocyclization in Peptide Synthesis

Macrocyclization is the key chemical reaction that transforms the linear peptide precursor into its final cyclic form. This step is often the most challenging part of the synthesis due to both thermodynamic (enthalpic) and kinetic (entropic) barriers. baranlab.org Several methods have been developed to achieve efficient peptide macrocyclization.

Common Macrocyclization Strategies:

| Strategy | Description | Key Considerations |

| Macrolactamization | Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. This is the most common method for creating all-peptide macrocycles. | Requires high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The choice of coupling reagents is critical to minimize side reactions like epimerization. nih.gov |

| C–C Bond Formation | Creating a carbon-carbon bond to close the ring, often using transition-metal-catalyzed methods like ring-closing metathesis or C-H activation strategies. mdpi.com | Offers novel cyclic architectures not accessible through macrolactamization. The required functional groups (e.g., alkenes) must be incorporated into the linear precursor. nih.govmdpi.com |

| Thiol-based Cyclization | Forming a bridge between two cysteine residues, either as a disulfide bond or through reaction with a bifunctional linker. Decafluoro-diphenylsulfone (DFS) has been identified as a highly reactive linker for rapid cyclization in aqueous solutions. rsc.org | Useful for peptides containing cysteine. The nature of the linker can influence the final conformation and properties of the macrocycle. rsc.org |

| Click Chemistry | Utilizing highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage within the macrocycle. | The reaction is highly reliable and tolerant of many functional groups, but requires the incorporation of azide (B81097) and alkyne functionalities into the peptide chain. nih.gov |

The choice of strategy depends on the specific amino acid sequence, the desired ring size, and the chemical functionalities present in the peptide. baranlab.org The development of diverse macrocyclization methods has been instrumental in expanding the chemical space of cyclic peptides for various applications. nih.gov

Rational Design and Synthesis of this compound Analogues

Rational drug design involves modifying a known bioactive molecule to enhance its therapeutic characteristics, such as potency, selectivity, or metabolic stability. mdpi.comnih.gov For a peptide like this compound, this involves the synthesis of analogues—molecules with a similar structure but with targeted chemical changes.

The process typically follows these steps:

Identify the Lead Compound: The natural product (this compound) serves as the starting point.

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with systematic modifications to identify which parts of the molecule are essential for its activity. mdpi.com

Computational Modeling: Using computer models to predict how changes to the structure will affect its shape and interaction with biological targets.

Synthesis and Biological Evaluation: Chemically synthesizing the most promising designed analogues and testing them in biological assays. nih.gov

A primary strategy in analogue design is the substitution of one or more amino acids in the peptide sequence. wikipedia.org Such changes can have profound effects on the peptide's structure and function.

Conservative vs. Radical Substitutions: A conservative replacement involves swapping an amino acid for one with similar properties (e.g., leucine (B10760876) for isoleucine), which is less likely to disrupt the structure. A radical replacement, such as substituting a negatively charged glutamic acid with a nonpolar valine, can cause significant changes. wikipedia.orgharvard.edu

Alanine (B10760859) Scanning: A common technique where each amino acid in the sequence is systematically replaced with alanine to determine its contribution to the peptide's activity.

Incorporation of Non-Proteinogenic Amino Acids: Introducing unnatural amino acids can impart unique structural constraints or metabolic stability. For example, replacing a standard amino acid with its D-amino acid counterpart can alter the backbone conformation and increase resistance to enzymatic degradation. The synthesis of analogues of other cyclic peptides, like tentoxin, has shown that stereochemistry and the specific amino acid sequence strongly influence biological activity. mdpi.com

In studies of other cyclic peptides, such as cyclosporin (B1163) A, even single amino acid substitutions have been shown to dramatically alter biological mechanisms. nih.govnih.gov

N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond, is a powerful tool in peptide chemistry inspired by highly stable natural products like cyclosporin A. nih.govacs.org

Conformational Impact: The presence of an N-methyl group removes the amide proton's ability to act as a hydrogen bond donor. This can significantly alter the peptide's folding and three-dimensional conformation. This conformational change can, in turn, affect the molecule's binding affinity and selectivity for its biological target. nih.govnih.gov

Improved Pharmacokinetic Properties: N-methylation can increase a peptide's resistance to cleavage by proteases, extending its half-life in the body. It can also enhance membrane permeability and oral bioavailability, which are major hurdles for peptide-based drugs. nih.gov

Synthetic Feasibility: While N-methylation offers many advantages, it also presents synthetic challenges. The formation of N-methylated (tertiary) amide bonds is often more difficult than the formation of standard (secondary) amide bonds. acs.org However, specialized methods, including the use of specific methylating agents or novel coupling reactions, have been developed to facilitate the synthesis of N-methylated peptides. nih.govbeilstein-journals.org Studies on cyclosporin biosynthesis have shown that N-methylation at specific positions is critical for the proper assembly and cyclization of the peptide. nih.gov

Mechanistic Investigations of Cycloleonurinin S Biological Actions

Analysis of Immunosuppressive Modalities

The immunosuppressive effects of Cycloleonurinin are primarily attributed to its ability to interfere with key signaling pathways that govern the activation of T cells, a critical component of the adaptive immune system. The mechanism closely resembles that of the well-documented immunosuppressant, Cyclosporin (B1163) A (CsA).

Interaction with Immunophilins (e.g., Cyclophilin A)

The initial and crucial step in this compound's mechanism of action is its binding to a class of intracellular proteins known as immunophilins. wikipedia.org Specifically, this compound, like CsA, binds to Cyclophilin A (CypA), a highly abundant cytosolic protein. wikipedia.orgbiovendor.com CypA is a peptidyl-prolyl isomerase, an enzyme that facilitates protein folding. wikipedia.orgmdpi.com The formation of the this compound-CypA complex is essential for all subsequent immunosuppressive activities. nih.govnih.gov This complex acts as the effector molecule that targets downstream components of the T-cell activation cascade.

Inhibition of Calcineurin Activity

The this compound-CypA complex targets and inhibits the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. nih.govwikipedia.orgneurogrow.com Calcineurin is a pivotal enzyme in the T-cell activation pathway. rndsystems.comfrontierspartnerships.org Under normal conditions, stimulation of the T-cell receptor leads to an increase in intracellular calcium, which activates calcineurin. wikipedia.org Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. wikipedia.orgresearchgate.net This dephosphorylation allows NFAT to translocate from the cytoplasm into the nucleus, where it promotes the transcription of genes essential for the immune response, most notably Interleukin-2 (IL-2). wikipedia.orgresearchgate.netnih.gov By inhibiting calcineurin, the this compound-CypA complex prevents NFAT dephosphorylation, thereby blocking its nuclear translocation and halting IL-2 gene transcription. nih.govdrugbank.comnih.gov This disruption of IL-2 production is a cornerstone of its immunosuppressive effect. drugbank.com

Modulation of T Cell Activation Pathways (e.g., IL-2 signaling, JNK, p38)

Beyond the calcineurin-NFAT axis, this compound also modulates other significant signaling pathways involved in T-cell activation. Evidence suggests that, similar to CsA, it can block the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govpharmgkb.org These pathways are typically triggered by T-cell receptor engagement and are crucial for the activation of various transcription factors that regulate the expression of inflammatory cytokines. nih.govclinexprheumatol.orgthermofisher.com The inhibition of JNK and p38 activation by the drug-immunophilin complex represents a calcineurin-independent mechanism of immunosuppression. embopress.orgembopress.org By disrupting these MAPK pathways and the primary IL-2 signaling cascade, this compound imposes a multi-faceted blockade on T-cell activation and proliferation. nih.govbio-rad.com

Comparative Study of Action Mechanisms with Reference Immunosuppressants

The action of this compound is mechanistically very similar to that of Cyclosporin A (CsA), a widely used immunosuppressive drug. nih.govnih.gov In contrast, Tacrolimus (FK506), another major calcineurin inhibitor, utilizes a different immunophilin. The table below compares the key mechanistic features of these immunosuppressants.

| Feature | This compound | Cyclosporin A (CsA) | Tacrolimus (FK506) |

| Immunophilin Target | Cyclophilin A (CypA) biovendor.com | Cyclophilin A (CypA) wikipedia.orgpharmgkb.org | FK506-Binding Protein (FKBP) pharmgkb.orgnih.gov |

| Primary Effector Complex | This compound-CypA | CsA-CypA nih.govresearchgate.net | FK506-FKBP nih.govnih.gov |

| Ultimate Molecular Target | Calcineurin nih.gov | Calcineurin nih.govwikipedia.orgneurogrow.com | Calcineurin nih.govnih.gov |

| Primary Downstream Effect | Inhibition of NFAT translocation nih.gov | Inhibition of NFAT translocation wikipedia.orgnih.gov | Inhibition of NFAT translocation droracle.ai |

| Additional Pathway Modulation | Inhibition of JNK and p38 pathways nih.gov | Inhibition of JNK and p38 pathways nih.govpharmgkb.org | Inhibition of JNK and p38 pathways pharmgkb.org |

All three compounds ultimately converge on the inhibition of calcineurin, which prevents the dephosphorylation of NFAT and its subsequent translocation to the nucleus to activate cytokine genes like IL-2. wikipedia.orgnih.govnih.gov This common final step explains their potent immunosuppressive effects. The primary distinction lies in the initial immunophilin binding partner: this compound and CsA utilize Cyclophilin A, while Tacrolimus binds to FKBP. pharmgkb.orgnih.gov Despite this initial difference, the resulting drug-immunophilin complexes for all three compounds present a composite surface that effectively inhibits calcineurin's phosphatase activity. nih.govnih.gov

In Vitro Biological Activity Profiling of Cycloleonurinin

Assessment of Immunomodulatory Properties

Orbitides and other cyclic peptides are increasingly recognized for their wide range of biological functions, including immunomodulatory, cytotoxic, antimalarial, and antiproliferative activities. mdpi.com The immunomodulatory effects of these peptides are a key area of investigation, as they present potential for therapeutic applications. pnas.orgnih.gov Many plant-derived cyclic peptides have demonstrated the ability to modulate immune responses, making them attractive candidates for drug discovery. biomolther.org

While Cycloleonurinin has been classified as a peptide with immunosuppressive properties, specific data from in vitro cell-based assays detailing its direct T cell antiproliferative activity are not extensively reported in the current scientific literature.

In a broader context, plant-derived cyclotides, another class of cyclic peptides, are known to effectively inhibit the proliferation of T lymphocytes. nih.gov This antiproliferative action is a significant aspect of their immunomodulatory profile. For instance, the cyclotide Kalata B1 has been shown to inhibit the proliferation of human peripheral blood mononuclear cells. The immunosuppressive activity of related orbitides, such as Cyclolinopeptide A, has been attributed to the inhibition of calcineurin, a key enzyme in T cell activation pathways. However, the precise mechanism of action for this compound remains to be fully elucidated.

In Vitro Evaluation of Biological Activities in Related Orbitides and Cyclic Peptides

The biological activities of orbitides, a class to which this compound belongs, are diverse and well-documented. thieme-connect.de These ribosomally synthesized and post-translationally modified peptides are noted for their structural and functional variety. pnas.orgthieme-connect.com In vitro studies have revealed a spectrum of activities including cytotoxicity, antimalarial, antibacterial, antifungal, enzymatic inhibition, and immunosuppressive effects. thieme-connect.de

The conformational rigidity conferred by their cyclic structure often results in enhanced biological activity and stability compared to their linear counterparts. nih.gov This structural feature is crucial for their interaction with biological targets. The table below summarizes the in vitro biological activities observed in a selection of orbitides and other related cyclic peptides, providing a comparative framework for understanding the potential activities of this compound.

| Compound/Class | Source Organism/Family | Observed In Vitro Biological Activity |

| Orbitides | Euphorbiaceae Family | Cytotoxicity, antimalarial, antibacterial, antifungal, enzymatic inhibition, immunosuppressive. thieme-connect.dethieme-connect.com |

| Dianthiamide A | Dianthus chinensis | Weak cytotoxic activity against A549 (lung cancer) cell line (IC50 value of 47.9 μM). mdpi.com |

| Cyclolinopeptide A | Linum usitatissimum (Flaxseed) | Immunomodulating, vasodilatory, xenoestrogenic activities. pnas.org |

| Apratoxins A–D | Lyngbya majuscula (Cyanobacteria) | Potent cytotoxicity toward a range of tumor cell lines in the sub-nanomolar range. |

| Cyclotides | Plant-derived | Inhibition of T lymphocyte proliferation, anti-HIV, anticancer, antibacterial activities. nih.gov |

This table is interactive. Click on the headers to sort the data.

The investigation into proline-containing orbitides from the Dianthus genus has revealed cytotoxic activity against several cancer cell lines. mdpi.com For example, Dianthiamide A, isolated from Dianthus chinensis, showed weak cytotoxic effects on the A549 human lung cancer cell line. mdpi.com Similarly, other classes of cyclic peptides, such as the apratoxins from cyanobacteria, exhibit potent in vitro cytotoxicity against various tumor cell lines. These findings underscore the therapeutic potential residing within this diverse group of natural compounds and highlight the importance of further research into the specific activities of individual peptides like this compound.

Structure Activity Relationship Sar Studies for Cycloleonurinin and Analogues

Correlation of Structural Modifications with Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific changes to a molecule's structure alter its biological effects. gardp.orgwikipedia.org For cyclic peptides like Cycloleonurinin, this involves synthesizing a series of analogues with modifications at various positions and evaluating how these changes affect their biological potency and selectivity. oncodesign-services.com

While this compound has been identified as a bioactive compound with immunosuppressive activity, comprehensive SAR studies that systematically correlate its structural modifications with biological potency and selectivity are not extensively detailed in the available scientific literature. researchgate.net Research on other cyclic peptides, such as Cyclosporin (B1163) A, demonstrates that even minor changes, like altering a single amino acid, can significantly impact biological function, including potency and toxicity. nih.govnih.govnih.gov

For this compound, a hypothetical SAR study would involve the synthesis of analogues to probe the importance of specific amino acid residues. Key questions to be addressed would include:

Impact of Stereochemistry: How does changing the chirality (L- to D-amino acid) of a residue affect the peptide's conformation and its interaction with the target?

Conformational Rigidity: How does modifying the peptide backbone or introducing non-natural amino acids to increase rigidity influence potency and stability?

The data from such studies would be compiled to build a detailed SAR profile. An example of how such data might be presented is shown below for a hypothetical set of analogues.

Table 1: Hypothetical Biological Potency of this compound Analogues

| Compound/Analogue | Modification | Target | Potency (IC₅₀, nM) | Selectivity vs. Off-Target |

| This compound | Parent Compound | Cyclophilin A | 150 | 1x |

| [Ala⁴]-Cycloleonurinin | Proline at position 4 replaced by Alanine (B10760859) | Cyclophilin A | >10,000 | - |

| [D-Phe²]-Cycloleonurinin | L-Phenylalanine at position 2 replaced by D-Phenylalanine | Cyclophilin A | 2,500 | 0.06x |

| N-Me-Gly⁵-Cycloleonurinin | N-methylation of Glycine at position 5 | Cyclophilin A | 180 | 0.83x |

Note: The data in this table is purely illustrative to demonstrate the output of SAR studies and is not based on published experimental results for this compound.

Identification of Pharmacophores and Key Residues for Activity

A pharmacophore is the specific three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) essential for a molecule's biological activity. researchgate.netresearchgate.netnih.gov For a peptide like this compound, the pharmacophore is defined by the spatial orientation of its amino acid side chains and backbone atoms that interact with its biological target.

The specific pharmacophore for this compound has not yet been fully elucidated, as this requires detailed structural information from techniques like X-ray crystallography or NMR of the peptide-target complex, or extensive computational modeling based on a well-defined series of active and inactive analogues. medsci.org However, based on its nature as an immunosuppressive cyclic peptide, its mechanism may involve binding to intracellular proteins known as immunophilins, similar to other immunosuppressants like Cyclosporin A which targets cyclophilins. nih.govfrontiersin.org

If this compound were to bind to a target like a cyclophilin, the key interacting residues would be those on the protein's surface that form the binding pocket. Molecular docking simulations, a common computational technique, could predict these interactions. nih.govbiorxiv.orgresearchgate.net Such a study would identify:

Key Protein Residues: Specific amino acids within the target's binding site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the peptide.

Essential Peptide Residues: The corresponding amino acids on this compound that are critical for these interactions, forming the basis of its pharmacophore.

An example of predicted interactions derived from a hypothetical molecular docking study is presented in Table 2.

Table 2: Hypothetical Key Residues and Interactions for this compound

| This compound Residue | Target Protein Residue (Hypothetical) | Type of Interaction |

| Phenylalanine (Phe²) | Tryptophan (Trp¹²¹) | π-π Stacking |

| Glycine (Gly⁵) | Arginine (Arg⁵⁵) | Hydrogen Bond (Backbone C=O) |

| Leucine (B10760876) (Leu⁹) | Isoleucine (Ile⁵⁶), Phenylalanine (Phe¹¹³) | Hydrophobic Interaction |

| Proline (Pro⁴) | Histidine (His¹²⁶) | Van der Waals Interaction |

Note: This table represents a hypothetical output from a molecular docking simulation and is for illustrative purposes only.

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

Computational modeling is an indispensable tool in modern drug discovery, used to predict how molecules will behave and to guide the design of new compounds. oncodesign-services.comopenaccessjournals.com For this compound, several computational approaches could be applied.

Molecular Docking: As mentioned, docking studies could predict the binding pose of this compound within the active site of a target protein. unair.ac.idnih.gov This provides insights into the specific interactions that stabilize the complex, helping to rationalize SAR data and identify the pharmacophore.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-target complex over time, providing information on the stability of the binding pose and the flexibility of different regions of the peptide and protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govimist.manumberanalytics.comneovarsity.org To date, specific QSAR models for this compound analogues have not been reported in the scientific literature.

Developing a QSAR model for this compound would require a dataset of structurally related analogues and their corresponding measured biological activities (e.g., IC₅₀ values). mdpi.comnih.gov The process involves:

Data Collection: Synthesizing and testing a library of this compound analogues.

Descriptor Calculation: Calculating numerical values (descriptors) that represent the physicochemical properties and structural features of each analogue.

Model Development: Using statistical methods to build an equation that correlates the descriptors with biological activity.

Validation: Testing the model's ability to predict the activity of compounds not used in its development.

A validated QSAR model would be a powerful predictive tool, allowing researchers to estimate the potency of new, unsynthesized this compound analogues, thereby prioritizing synthetic efforts and accelerating the discovery of more effective compounds.

Advanced Analytical Techniques in Cycloleonurinin Research

High-Throughput Screening Methodologies for Analogues and Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical and biological compounds against a specific target. bmglabtech.comwikipedia.org This automated process is crucial for identifying "leads," which serve as the foundation for further drug development. bmglabtech.com In the context of Cycloleonurinin, HTS facilitates the discovery of novel analogues and derivatives with potentially enhanced therapeutic properties.

The process typically involves several key stages:

Sample and Library Preparation: Creation and organization of diverse compound libraries. bmglabtech.com

Automated Method Development: Establishing a protocol suitable for robotic workstations. bmglabtech.com

Robotic Workstation Configuration: Setting up the automated system for screening. bmglabtech.com

Data Acquisition and Handling: Collecting and analyzing the results from the screening process. bmglabtech.com

HTS can be applied in various formats, including biochemical, binding, and cell-based assays, with a wide array of readouts such as fluorescence, luminescence, and high-content imaging. pharmaron.com For instance, HTS has been successfully employed to identify pharmacological chaperones and molecules that enhance the clearance of mutant proteins in retinal degenerative diseases, showcasing its power in identifying compounds with specific cellular activities. nih.gov The ability to screen large libraries in 96, 384, or 1536-well plate formats, at a rate of up to 150,000 compounds per week, significantly accelerates the identification of promising this compound analogues. pharmaron.com

Integrated Spectroscopic and Chromatographic Platforms for Characterization

The comprehensive characterization of this compound and its related compounds relies on the integration of powerful separation and detection techniques. biomedres.usnih.gov This hyphenated approach, combining chromatography with spectroscopy, is essential for obtaining detailed structural and quantitative information. biomedres.us

Chromatographic methods are central to the separation of complex mixtures in pharmaceutical analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC stands out for its speed and efficiency in separating components. nih.gov This technique utilizes columns with smaller particle sizes, leading to significantly reduced analysis times compared to traditional HPLC. nih.gov For example, a UHPLC method was developed for the analysis of Cyclosporine A, demonstrating its capability for rapid and reliable quantification. nih.gov The use of UHPLC-QTOF-MS/MS has been specifically applied to identify components in injections containing Leonurus japonicus, the plant source of this compound. dntb.gov.ua

Ion Chromatography (IC): IC is a specialized form of liquid chromatography used for the analysis of ionic species. carleton.eduunil.ch It separates ions based on their interaction with an ion-exchange resin. carleton.edu This technique is particularly useful for quantifying anions and cations, often in the parts-per-billion range, and can also be applied to organic acids. carleton.eduunil.ch While classical methods for ion analysis exist, IC offers the advantage of determining multiple ions in a single analysis. unil.chresearchgate.net

Interactive Data Table: Comparison of Chromatographic Techniques

| Feature | UHPLC | IC |

| Primary Application | Separation of a wide range of organic molecules | Analysis of ionic species (anions and cations) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase with small particles | Ion-exchange with a resin-based stationary phase |

| Key Advantage | High speed, resolution, and efficiency | Ability to quantify multiple ions in a single run |

| Typical Analytes | Small molecules, peptides, pharmaceuticals | Inorganic ions, organic acids |

The choice of detector is critical for obtaining sensitive and specific data following chromatographic separation.

UV Detection: Ultraviolet (UV) detection is a versatile and widely used method in HPLC. nih.gov It is based on the principle that molecules with chromophores (unsaturated bonds) absorb UV radiation. mdpi.com UV detectors offer good linearity and are suitable for quantitative analysis against a single standard. nih.gov For instance, a UV spectrophotometric method was developed for the quantitative analysis of Tramadol, demonstrating its utility. ijrpb.com However, its sensitivity can be lower compared to other detectors, and it requires the analyte to possess a chromophore. nih.gov

Charged Aerosol Detection (CAD): CAD is a universal detection method that can measure any non-volatile and many semi-volatile analytes, irrespective of their chromophoric properties. wikipedia.orgthermofisher.com The eluent from the column is nebulized, dried to form particles, which are then charged and detected by an electrometer. wikipedia.orgthermofisher.com This technique offers consistent response across a wide range of analytes and is fully compatible with gradient elution. thermofisher.comlcms.cz CAD has been shown to be a sensitive approach for analyzing underivatized amino acids. thermofisher.com

Fluorescence Detection: Fluorescence detectors are known for their high sensitivity and selectivity. nih.gov They are particularly useful for analytes that fluoresce, offering a significant advantage over UV detection for such compounds. nih.gov

Mass Spectrometry (MS): MS is a powerful technique that measures the mass-to-charge ratio of ions, providing detailed structural information and high sensitivity. msu.edu When coupled with liquid chromatography (LC-MS), it becomes an indispensable tool for identifying and quantifying compounds in complex mixtures. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the confirmation of elemental composition. nih.gov Various forms of MS, including LC-Q-TOF-HRMS and GC-MS, are employed for impurity profiling and structural elucidation. biomedres.us

Interactive Data Table: Overview of Advanced Detection Methods

| Detector | Principle | Selectivity | Key Advantage |

| UV | Absorption of UV light by chromophores | Selective for compounds with chromophores | Versatile and good linearity |

| CAD | Nebulization, charging of particles, and detection by electrometer | Universal for non-volatile analytes | Consistent response, no chromophore needed |

| Fluorescence | Emission of light by fluorescent compounds | Highly selective for fluorescent analytes | High sensitivity |

| MS | Ionization and separation of ions by mass-to-charge ratio | Highly selective and specific | Provides structural information and high sensitivity |

Chromatographic Techniques (e.g., UHPLC, IC)

Chemical and Enzymatic Degradation Analyses for Sequence and Linkage Elucidation

Understanding the precise sequence and linkages within a complex molecule like this compound often requires its controlled degradation into smaller, more easily analyzable fragments.

Chemical Degradation: This can involve methods like acid digestion, although this approach can sometimes be too harsh and lead to interfering peaks in subsequent analyses like ion chromatography. unil.ch However, specific chemical treatments can be highly effective. For example, gaseous ozone has been used to degrade deoxynivalenol, with the degradation products being subsequently analyzed by UHPLC-Q-Orbitrap MS to elucidate their structures. mdpi.com

Enzymatic Degradation: This method offers a milder and more specific approach to breaking down molecules. nih.gov Enzymes from the hydrolase group, such as lipases, proteases, and esterases, are commonly used to cleave specific bonds. mdpi.com For instance, various glycosaminoglycan-depolymerizing lyases are commercially available and used to fragment specific GAG species for analysis by techniques like capillary electrophoresis and mass spectrometry. nih.gov The choice of enzyme is critical, as its activity and stability, along with the physicochemical properties of the target molecule, will determine the rate and outcome of the degradation process. mdpi.com The structural elucidation of degradation products is often achieved using advanced software that can predict fragmentation pathways, which are then compared with the experimental MS/MS data. mdpi.com

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique for determining the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur - CHNS) of a compound. mq.edu.aumt.com This method provides a rapid and cost-effective way to assess sample purity and, in conjunction with techniques like mass spectrometry and NMR, helps to characterize a compound. mq.edu.au

The process involves the combustion of a small, accurately weighed sample in an elemental analyzer. mt.com The resulting combustion gases (CO2, H2O, N2, etc.) are then measured, typically by gas chromatography, to determine the percentage of each element in the original sample. mq.edu.aumt.com

For a new compound to be accepted for publication in many scientific journals, the elemental analysis results must typically be within ±0.4% of the calculated theoretical values, which confirms a purity of at least 95%. nih.gov It is crucial that samples are pure, dry, and free from contaminants to ensure accurate results. ubc.ca A minimum sample size, often around 5 mg, is required. ubc.ca

Interactive Data Table: Key Parameters in Elemental Analysis

| Parameter | Requirement | Rationale |

| Sample Purity | As pure as possible, free of contaminants | Impurities and solvents adversely affect results ubc.ca |

| Sample State | Dry and homogeneous (powdered for solids) | Moisture leads to deviations in results epfl.ch |

| Sample Weight | Typically a minimum of 5 mg, accurately weighed | Results are calculated as a percentage of the original weight mt.comubc.ca |

| Accuracy | Often required to be within ±0.4% of theoretical values | Confirms sample purity and corroborates isomeric purity nih.gov |

Future Directions and Academic Applications in Chemical Biology

Elucidation of Undiscovered Mechanisms of Action and Target Spaces

While Cycloleonurinin is known to possess immunosuppressive properties, the complete picture of its mechanism of action and the full range of its molecular targets remain to be fully elucidated. nih.gov Future research will likely focus on identifying the specific proteins and signaling pathways with which this compound interacts. Like other cyclic peptides such as Cyclosporine A, which binds to cyclophilin to inhibit calcineurin, this compound may interact with a specific immunophilin or another class of intracellular proteins to exert its effects. drugbank.comccjm.orgnih.gov The inhibition of calcineurin by such complexes prevents the activation of transcription factors like NF-AT, which are crucial for the production of inflammatory cytokines such as IL-2. drugbank.comnih.govresearchgate.net

Investigating the full target space of this compound is crucial. This involves moving beyond its known immunosuppressive effects to explore potential interactions with other cellular components. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cell-based screening assays will be instrumental in identifying novel binding partners and downstream signaling cascades affected by the compound. Uncovering these currently unknown mechanisms and targets could reveal new therapeutic applications for this compound beyond its currently understood scope.

Exploration of this compound as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. nih.govthermofisher.krnih.gov Given its defined structure and biological activity, this compound holds promise as a chemical probe for dissecting fundamental biological processes. nih.gov High-quality chemical probes are characterized by their potency, selectivity, and known mechanism of action, allowing researchers to investigate the function of specific proteins or pathways in a cellular or organismal context. nih.govthermofisher.kr

By using this compound to selectively perturb its target(s), researchers can gain insights into the roles these targets play in various physiological and pathological states. nih.gov For instance, if this compound is found to inhibit a specific enzyme or protein-protein interaction, it can be used to study the consequences of that inhibition on cellular processes like cell cycle progression, apoptosis, or immune cell activation. longdom.orgnih.gov The development of a corresponding inactive analog of this compound would further enhance its utility as a chemical probe by providing a crucial negative control for experiments. nih.gov This exploration could lead to a deeper understanding of the intricate molecular mechanisms that govern cellular function. longdom.org

Potential as a Scaffold for Rational Drug Design in Immunomodulation and Beyond

The cyclic peptide structure of this compound makes it an attractive scaffold for rational drug design. researchgate.netnih.gov Cyclic peptides often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts, making them promising candidates for therapeutic development. nih.gov The unique conformation of this compound can be used as a starting point for the design and synthesis of new molecules with improved potency, selectivity, and pharmacokinetic properties. xiahepublishing.commdpi.com

In the context of immunomodulation, medicinal chemists can create analogues of this compound to fine-tune its activity. By systematically modifying the amino acid sequence and side chains, it may be possible to enhance its immunosuppressive effects while minimizing potential off-target activities. xiahepublishing.com This approach, known as structure-activity relationship (SAR) studies, is a cornerstone of modern drug discovery. nih.gov Beyond immunomodulation, if new targets for this compound are identified, its scaffold could be adapted to develop drugs for other diseases, such as cancer or inflammatory disorders. researchgate.netnih.gov The inherent stability and potential for cell permeability of the cyclotide scaffold make it a versatile platform for creating novel therapeutics. nih.gov

Integration with Network Pharmacology and Systems Biology Approaches for Polypharmacology Insights

Network pharmacology is an emerging field that analyzes the complex interactions between drugs, targets, and biological networks. numberanalytics.comfrontiersin.orgresearchgate.net This approach moves away from the traditional "one drug, one target" paradigm to a more holistic understanding of how a compound affects the entire biological system. mdpi.comnih.gov Integrating this compound into network pharmacology and systems biology studies can provide valuable insights into its polypharmacology—the ability of a drug to interact with multiple targets. numberanalytics.comnih.gov

Advancements in Biosynthetic Engineering for Enhanced Production or Novel Analogues

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). nih.govrsc.org This means its production in nature involves the ribosomal synthesis of a precursor peptide, which is then modified by specific enzymes to create the final cyclic structure. nih.govresearchgate.net Understanding the biosynthetic pathway of this compound opens up exciting possibilities for biosynthetic engineering. jipb.netfrontiersin.org

By identifying and characterizing the genes and enzymes responsible for this compound's production, scientists can potentially transfer this machinery into a heterologous host, such as yeast or bacteria, for large-scale and sustainable production. frontiersin.orgnih.gov This approach can overcome the limitations of relying on the natural source for supply. jipb.net Furthermore, metabolic engineering and synthetic biology techniques can be used to manipulate the biosynthetic pathway to create novel analogues of this compound. biorxiv.orgmdpi.com This could involve introducing mutations into the precursor peptide sequence or engineering the modifying enzymes to accept different substrates, leading to the creation of a library of new cyclic peptides with potentially enhanced or novel biological activities. biorxiv.orgmdpi.com

Q & A

Q. What experimental methodologies are recommended for the isolation and purification of Cycloleonurinin from natural sources?

To isolate this compound, researchers should employ sequential extraction and chromatographic techniques. Begin with solvent partitioning (e.g., ethanol or methanol extraction) followed by column chromatography (silica gel, Sephadex LH-20) for preliminary separation. Final purification can be achieved via preparative HPLC with UV/Vis or MS detection. Ensure reproducibility by documenting solvent gradients, retention times, and purity validation (≥95% by HPLC-ELSD) . Structural confirmation requires NMR (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural identity of this compound to avoid mischaracterization?

Use a multi-technique approach:

- Spectroscopic data : Compare 1H/13C NMR shifts with literature values, focusing on key functional groups (e.g., lactone rings).

- Crystallography : If single crystals are obtained, X-ray diffraction provides definitive structural proof.

- Computational validation : Perform DFT calculations to predict NMR chemical shifts and match experimental data.

- Cross-laboratory verification : Share samples with independent labs for replication .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Prioritize target-specific assays:

- Enzyme inhibition : Use fluorometric or colorimetric kits (e.g., acetylcholinesterase for neuroactivity).

- Cytotoxicity : MTT assay on cell lines (e.g., HepG2 for hepatotoxicity, cancer lines for antitumor potential).

- Antioxidant activity : DPPH/ABTS radical scavenging assays.

Include positive controls (e.g., ascorbic acid for antioxidants) and report IC50 values with 95% confidence intervals. Validate results across three biological replicates .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Systematically evaluate variables:

- Source variability : Compare plant subspecies, geographic origin, and extraction protocols.

- Assay conditions : Scrutinize differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration affecting viability).

- Data normalization : Use standardized metrics (e.g., % inhibition relative to controls) and meta-analysis to identify trends.

Publish negative results and conduct dose-response curves to clarify dose-dependent effects .

Q. What strategies optimize the total synthesis of this compound to address low natural abundance?

Develop a retrosynthetic plan focusing on:

- Key intermediates : Prioritize enantioselective synthesis of the lactone core via asymmetric catalysis (e.g., Sharpless epoxidation).

- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection to avoid side reactions.

- Yield improvement : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., THF vs. DCM).

Characterize intermediates with FTIR and LC-MS, and compare synthetic yields with natural extracts .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

Combine:

- Molecular docking : Predict binding affinities to targets (e.g., kinases, GPCRs) using AutoDock Vina.

- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (GROMACS/AMBER).

- QSAR models : Corrogate structural features (e.g., electronegativity, logP) with bioactivity data.

Validate predictions with in vitro binding assays (e.g., SPR, ITC) .

Q. What protocols ensure ethical and reproducible in vivo studies of this compound?

Adhere to ARRIVE guidelines:

- Animal models : Justify species/strain selection (e.g., Sprague-Dawley rats for neuropharmacology).

- Dosing regimens : Include pharmacokinetic profiling (Tmax, Cmax) to determine optimal administration routes.

- Blinding : Use coded treatment groups to minimize bias.

- Data transparency : Publish raw datasets (e.g., behavioral scores, histopathology) in repositories like Figshare .

Methodological Guidelines for Data Presentation

- Tables : Include comparative bioactivity data (IC50, EC50) with standard deviations. Example:

| Assay Type | Cell Line/Model | This compound (µM) | Positive Control (µM) | Reference |

|---|---|---|---|---|

| Cytotoxicity (MTT) | HepG2 | 12.3 ± 1.5 | Doxorubicin: 0.8 ± 0.2 | |

| Antioxidant (DPPH) | N/A | 85% inhibition | Ascorbic acid: 92% |

- Figures : Use scatter plots for dose-response curves and heatmaps for omics data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.